4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE
Overview
Description
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that features a unique combination of adamantyl, piperazine, sulfonyl, and benzothiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting with the preparation of the individual components. The adamantyl group can be introduced through a nucleophilic substitution reaction, while the piperazine ring is often synthesized via a Mannich reaction . The sulfonyl group is usually added through a sulfonation reaction, and the benzothiadiazole moiety is synthesized through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The piperazine ring can modulate the compound’s pharmacokinetic properties, while the sulfonyl and benzothiadiazole groups contribute to its overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: This compound features a piperazine ring and a quinazoline moiety, similar to the benzothiadiazole structure.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound includes a piperazine ring and a pyrimidine moiety, which shares some structural similarities with benzothiadiazole.
Uniqueness
4-{[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]SULFONYL}-5-METHYL-2,1,3-BENZOTHIADIAZOLE is unique due to the presence of the adamantyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable for applications requiring high binding affinity and selectivity, as well as for the development of advanced materials with specific structural characteristics.
Properties
IUPAC Name |
4-[4-(1-adamantyl)piperazin-1-yl]sulfonyl-5-methyl-2,1,3-benzothiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S2/c1-14-2-3-18-19(23-28-22-18)20(14)29(26,27)25-6-4-24(5-7-25)21-11-15-8-16(12-21)10-17(9-15)13-21/h2-3,15-17H,4-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMOPYQZMQNHRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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